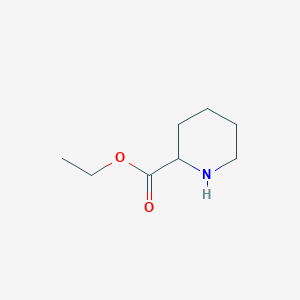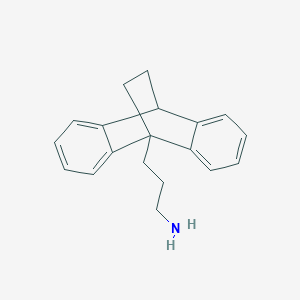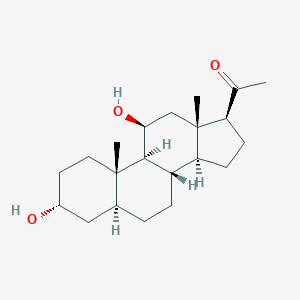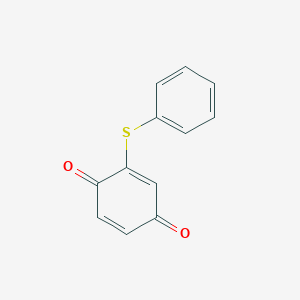
Ethyl pipecolinate
Übersicht
Beschreibung
Ethyl pipecolinate is a heterocyclic building block . It is reported to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid .
Molecular Structure Analysis
The molecular formula of Ethyl pipecolinate is C8H15NO2 . The molecular weight is 157.21 g/mol . The IUPAC name is ethyl piperidine-2-carboxylate . The InChI is 1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 . The Canonical SMILES is CCOC(=O)C1CCCCN1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl pipecolinate include a molecular weight of 157.21 g/mol . The XLogP3 is 0.7 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 3 rotatable bond counts . The exact mass is 157.110278721 g/mol .
Wissenschaftliche Forschungsanwendungen
Bioprocessing
Ethyl pipecolinate is utilized in bioprocessing, particularly in extractive fermentation. This process intensifies the efficiency of bioprocess industries by integrating aqueous two-phase extraction for in-situ product recovery during fermentation . It minimizes product inhibitions and operational issues, offering higher yields and lower subsequent processing costs .
Cell Culture and Transfection
In cell culture and transfection, Ethyl pipecolinate plays a role in enhancing the efficiency of transfection processes. It is involved in studies that aim to mitigate the cell density effect in HEK293 cell culture transfection, which is crucial for improving the versatility and responsiveness of biologics manufacturing .
Cell and Gene Therapy
The compound is relevant in the field of cell and gene therapy, where it’s used as a raw material. It contributes to the development of gene therapy products by potentially interacting with critical materials like plasmids, viral vectors, and patient cells, which are essential for the manufacture of gene therapy products .
Combinatorial Chemistry
Ethyl pipecolinate is a reactant in combinatorial chemistry with hydrazones and is used in the synthesis of various chemical entities. Its role in combinatorial chemistry extends to the creation of diverse libraries of compounds for drug discovery and development .
Hydroamination
In the realm of organic synthesis, Ethyl pipecolinate is used in swift hydroamination reactions. These reactions are pivotal for the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals .
Synthesis of HCV NS5B Polymerase Inhibitors
Ethyl pipecolinate is a precursor in the synthesis of inhibitors targeting the HCV NS5B polymerase, an enzyme critical for the replication of the Hepatitis C virus. The development of these inhibitors is a significant step in antiviral drug design .
Selective Androgen Receptor Modulators (SARMs)
The compound is also used in the preparation of selective androgen receptor modulators. These modulators have therapeutic potential in treating conditions like muscle wasting and osteoporosis without the side effects associated with anabolic steroids .
Decarbonylative Arylation
Ethyl pipecolinate is involved in decarbonylative arylation at sp3 carbon centers. This process is important for modifying the structure of pharmaceuticals, enhancing their properties, and creating new drugs .
Synthesis of Quinoline Derivatives
Lastly, it serves as a reactant in the synthesis of quinoline derivatives, which are crucial in medicinal chemistry due to their broad spectrum of biological activities .
Safety and Hazards
Ethyl pipecolinate should be handled and stored carefully to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used, and precautionary measures against static discharges should be taken . In the event of fire and/or explosion, do not breathe fumes . Containers may explode when heated . Vapors may form explosive mixtures with air .
Wirkmechanismus
Target of Action
Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate , is a heterocyclic building block The primary targets of Ethyl pipecolinate are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid . Alkaloids often interact with a variety of enzymes, receptors, and ion channels in the body, but the exact interactions of Ethyl pipecolinate require further investigation.
Biochemical Pathways
Given its role in the synthesis of a quinolizidine alkaloid , it may be involved in alkaloid biosynthesis pathways
Result of Action
Given its role in the synthesis of a quinolizidine alkaloid , it may have similar effects to other alkaloids, which can include analgesic, anti-inflammatory, and anti-amnesic effects
Eigenschaften
IUPAC Name |
ethyl piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKRGHFZTYTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307286 | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-72-3 | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl piperidine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15862-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of ethyl pipecolinate in synthetic chemistry?
A1: Ethyl pipecolinate serves as a versatile building block in synthesizing various heterocyclic compounds. Studies demonstrate its utility in creating []Benzothienoindolizidinones, []Benzothienoquinolizidinones [], and thienoquinolizidinones []. These compounds can further rearrange into complex structures like piperidino[1,2-a][1,3] or [, ]diazepines fused to thiophene rings []. Furthermore, it acts as a precursor in the stereoselective synthesis of (±)-α- and (±)-β-Conhydrins [, ].
Q2: Has the thermal decomposition of ethyl pipecolinate been investigated?
A2: Yes, the kinetics and mechanisms of gas-phase elimination of ethyl pipecolinate have been studied []. The decomposition is a homogeneous, unimolecular reaction following first-order kinetics. The primary decomposition pathway involves the formation of pipecolic acid and ethylene, followed by rapid decarboxylation of the acid intermediate [].
Q3: Is ethyl pipecolinate found naturally, and if so, where?
A3: Research indicates that ethyl pipecolinate is a constituent of volatile compounds found in Strobilanthes tonkinensis leaves, a plant native to Yunnan province and recognized for its unique aroma []. Notably, it constitutes a minor component (5.88%) compared to the major volatiles like 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-propanone and 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)












